molecular formula C11H18N4O2 B1488796 1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one CAS No. 1456352-76-3

1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one

Cat. No. B1488796
CAS RN: 1456352-76-3
M. Wt: 238.29 g/mol
InChI Key: LQXHQAVFPRZLRU-UHFFFAOYSA-N
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Description

1-(azepan-1-yl)-2-[4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl]ethan-1-one, also known as AHT, is an organic compound that has recently gained attention due to its potential applications in the field of medicinal chemistry. AHT is a heterocyclic compound belonging to the class of 1,2,3-triazoles, which are known for their diverse biological activities. AHT is a stable compound that has been used in a variety of laboratory experiments, including those involving the study of protein-ligand interactions, drug design, and drug delivery.

Scientific Research Applications

Novel Synthesis Methods

The chemical compound has been utilized in the development of novel synthesis methods for heterocyclic compounds. For example, Latthe et al. (2007) described a one-pot reaction for synthesizing N,N′‐bis (1H‐pyrrol‐1‐yl)‐1‐[2‐(2‐aryl‐5‐methyl‐3‐oxo‐2,4‐dihydro‐3H‐1,2,4‐triazol-4-yl)ethyl]‐1H‐1,2,3‐triazole‐4,5‐dicarboxamides, demonstrating a mild and convergent 1,3-dipolar cycloaddition reaction yielding good yields of the products (Latthe, Sunagar, & Badami, 2007).

Spectroscopic Characterization and Structural Analysis

Research efforts have also focused on the spectroscopic characterization and structural analysis of related compounds. Abdel-Wahab et al. (2023) synthesized and characterized (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime, confirming the structure using nuclear magnetic resonance spectroscopy and single crystal X-ray analysis (Abdel-Wahab, Farahat, Kariuki, & El‐Hiti, 2023).

Chemoenzymatic Synthesis and Biological Evaluation

Borowiecki et al. (2013) demonstrated the chemoenzymatic synthesis of enantiomerically enriched ionic liquids using a compound structurally similar to the one of interest, highlighting its potential in creating optically active materials with applications in various biological evaluations (Borowiecki, Milner-Krawczyk, & Plenkiewicz, 2013).

Antimicrobial and Antifungal Activities

Several studies have focused on synthesizing and evaluating the antimicrobial and antifungal activities of compounds incorporating the 1,2,3-triazole moiety. Nagamani et al. (2018) synthesized novel compounds demonstrating antimicrobial activity, which suggests potential applications in developing new antimicrobial agents (Nagamani, Anjaiah, Praveen, & Jalapathi, 2018).

Advanced Materials and Molecular Docking Studies

Govindhan et al. (2017) synthesized and characterized a related compound, conducting Hirshfeld surface analysis, cytotoxic studies, and docking studies to explore its potential in material science and biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

properties

IUPAC Name

1-(azepan-1-yl)-2-[4-(hydroxymethyl)triazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c16-9-10-7-15(13-12-10)8-11(17)14-5-3-1-2-4-6-14/h7,16H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXHQAVFPRZLRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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